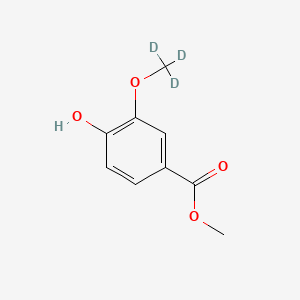
OxySens Green DCDHFDA, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OxySens Green DCDHFDA, SE, also known as 2’,7’-dichlorodihydrofluorescein diacetate, succinimidyl ester, is a cell-permeable, amine-reactive reagent. It is widely used in scientific research for its ability to detect reactive oxygen species (ROS) within living cells. The compound is non-fluorescent until it reacts with ROS, at which point it becomes fluorescent, allowing researchers to measure ROS levels using fluorescence microscopy or plate readers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OxySens Green DCDHFDA, SE involves the reaction of 2’,7’-dichlorodihydrofluorescein diacetate with succinimidyl ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions
OxySens Green DCDHFDA, SE primarily undergoes oxidation reactions. When it enters a cell, it is cleaved by cellular esterases to form 2’,7’-dichlorodihydrofluorescein, which is then oxidized by ROS to form the fluorescent compound 2’,7’-dichlorofluorescein.
Common Reagents and Conditions
The oxidation reaction of this compound typically occurs in the presence of ROS, which are generated within the cell under conditions of oxidative stress. The reaction does not require any external reagents, as the cellular environment provides the necessary conditions for the reaction to occur.
Major Products
The major product formed from the oxidation of this compound is 2’,7’-dichlorofluorescein, a highly fluorescent compound that can be easily detected using fluorescence-based techniques.
Aplicaciones Científicas De Investigación
OxySens Green DCDHFDA, SE is extensively used in various fields of scientific research:
Chemistry: It is used to study oxidative processes and the effects of antioxidants.
Biology: Researchers use it to investigate the role of ROS in cellular processes such as apoptosis, cell signaling, and aging.
Medicine: It is employed in the study of diseases associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: The compound is used in the development and testing of new drugs and therapeutic agents that target oxidative stress.
Mecanismo De Acción
OxySens Green DCDHFDA, SE exerts its effects through a series of intracellular reactions. Once inside the cell, it is cleaved by esterases to form 2’,7’-dichlorodihydrofluorescein. This compound is then oxidized by ROS to form 2’,7’-dichlorofluorescein, which emits fluorescence. The intensity of the fluorescence signal is proportional to the amount of ROS present within the cell, allowing researchers to quantify ROS levels and study their effects on cellular processes.
Comparación Con Compuestos Similares
OxySens Green DCDHFDA, SE is unique in its ability to detect ROS within living cells with high sensitivity and specificity. Similar compounds include:
Dihydroethidium (DHE): Another ROS-sensitive fluorescent probe, but it primarily detects superoxide anions.
MitoSOX Red: A mitochondrial-targeted ROS probe that specifically detects superoxide in the mitochondria.
Amplex Red: A probe used to detect hydrogen peroxide, another type of ROS.
This compound stands out due to its broad applicability in detecting various types of ROS and its ability to provide quantitative measurements of ROS levels within living cells.
Propiedades
Número CAS |
216964-01-1 |
|---|---|
Fórmula molecular |
C28H19Cl2NO9 |
Peso molecular |
584.36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




